(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with nitroacetophenone under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl or halophenyl compounds.
Scientific Research Applications
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((1-METHYL-1H-PYRAZOL-4-YL)DIAZENYL)PHENOL: Shares the pyrazole ring and phenyl group but differs in the presence of a diazenyl group instead of a nitro group.
1-(1-METHYLPYRAZOL-4-YL)ETHANONE: Contains the pyrazole ring but lacks the nitro and phenyl groups.
Uniqueness
(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the nitro and phenyl groups, along with the pyrazole ring, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)-2-nitro-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H11N3O3/c1-15-9-10(8-14-15)7-12(16(18)19)13(17)11-5-3-2-4-6-11/h2-9H,1H3/b12-7+ |
InChI Key |
BKAZAFBUAJQURM-KPKJPENVSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C=N1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.